molecular formula C27H20ClN3O6 B2804372 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 892432-91-6

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2804372
CAS No.: 892432-91-6
M. Wt: 517.92
InChI Key: WJADDLJEMIJKJL-UHFFFAOYSA-N
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Description

This compound is a benzofuropyrimidine derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and an N-(2-chloro-4-methylphenyl)acetamide moiety. Key spectral characterization methods include $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS), as demonstrated for related compounds .

Properties

CAS No.

892432-91-6

Molecular Formula

C27H20ClN3O6

Molecular Weight

517.92

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C27H20ClN3O6/c1-15-6-8-19(18(28)10-15)29-23(32)13-30-24-17-4-2-3-5-20(17)37-25(24)26(33)31(27(30)34)12-16-7-9-21-22(11-16)36-14-35-21/h2-11H,12-14H2,1H3,(H,29,32)

InChI Key

WJADDLJEMIJKJL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to phenyl or methoxyphenyl substituents .
  • Chloro-Methylphenyl vs. Methoxyphenyl : The electron-withdrawing chloro group in the target compound could influence receptor binding differently than the electron-donating methoxy group in ’s analogue.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzofuropyrimidine precursors with chloroacetamide derivatives. Key steps include:

  • Nucleophilic substitution : Use of triethylamine as a base to deprotonate intermediates and facilitate coupling reactions in solvents like dimethylformamide (DMF) under reflux .
  • Cyclization : Controlled pH and temperature (e.g., 80–100°C) to form the benzofuropyrimidinone core .
  • Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to ensure >95% purity .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect isotopic patterns (e.g., chlorine atoms) .
  • HPLC-PDA : Paired with photodiode array detection to assess purity and identify byproducts .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays, given the pyrimidine core’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, referencing benzodioxole-containing analogs with known activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
  • Structural analogs : Compare activity with derivatives lacking the 2-chloro-4-methylphenyl group to determine if this moiety drives specificity or off-target effects .

Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer :

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Molecular docking : Simulate interactions with potential targets (e.g., COX-2, topoisomerases) using software like AutoDock Vina, guided by the benzodioxole group’s π-π stacking potential .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects in treated vs. untreated cells .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent modification : Synthesize derivatives with variations in the benzodioxole or acetamide groups (e.g., replacing chloro with fluoro) to evaluate steric/electronic effects .
  • Biological testing : Use dose-response curves (IC₅₀/EC₅₀) across modified analogs to quantify potency shifts. For example, removing the methyl group on the phenylacetamide may reduce lipophilicity and alter membrane permeability .

Q. What are the best practices for addressing stability issues during synthesis or storage?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the benzofuropyrimidine core .
  • pH stability : Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–9) to identify degradation pathways .

Data Contradiction Analysis

Q. How to interpret conflicting data on this compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility assays : Use nephelometry to quantify solubility in DMSO, ethanol, and water. Conflicting reports may arise from crystallinity differences; characterize batches via X-ray diffraction (XRD) to detect polymorphic forms .
  • Co-solvent systems : Test aqueous solutions with cyclodextrins or PEG to enhance solubility for in vivo studies .

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